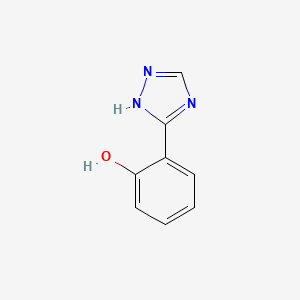

2-(4H-1,2,4-triazol-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPCCOBUMDDPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91983-44-7 | |

| Record name | 2-(4H-1,2,4-triazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 2 4h 1,2,4 Triazol 3 Yl Phenol

Classical Synthetic Routes to the 2-(4H-1,2,4-triazol-3-yl)phenol Core Structure

Traditional methods for synthesizing the 2-(4H-1,2,4-triazol-3-yl)phenol scaffold have been foundational in heterocyclic chemistry. These routes often involve multi-step sequences that are reliable and have been refined over time.

Cyclocondensation and Schiff Base Intermediate Formation for 1,2,4-Triazole (B32235) Ring Construction

A prominent classical approach to building the 1,2,4-triazole ring involves the cyclocondensation of appropriate precursors, often proceeding through a Schiff base intermediate. chemmethod.comresearchgate.net Schiff bases, or imines, are typically formed from the reaction of primary amines with carbonyl compounds like aldehydes or ketones. nih.gov These intermediates are versatile and can be used to construct various heterocyclic systems. nih.gov

In the context of 1,2,4-triazole synthesis, a common strategy involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300). nih.govmdpi.com This is followed by cyclization in an alkaline medium to yield the 1,2,4-triazole-3-thiol. nih.govmdpi.com For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be synthesized from the corresponding hydrazide and subsequent reaction with arylaldehydes to form Schiff bases. mdpi.com

Another pathway involves the condensation of 4-amino-1,2,4-triazole (B31798) with a substituted salicylaldehyde (B1680747) to produce a Schiff base ligand. researchgate.net These reactions are often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol. chemmethod.com The resulting Schiff base can then be further modified or cyclized to obtain the desired triazole derivative.

Strategic Functionalization Approaches for the Phenol (B47542) Ring System

The functionalization of the phenol ring is a critical aspect of synthesizing derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol. This allows for the introduction of various substituents that can modulate the compound's properties.

One common method for functionalizing the phenolic hydroxyl group is through tosylation or benzylation. researchgate.net These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and involve reacting the phenol with 4-toluenesulfonyl chloride or benzyl (B1604629) bromide, respectively. researchgate.net

Furthermore, the phenol ring can be substituted with sterically hindering groups, such as tert-butyl groups. tandfonline.com This can be achieved by starting with a correspondingly substituted phenolic precursor, for example, 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid hydrazide. tandfonline.com This starting material can then be used to construct the triazole ring, leading to a final product with a sterically hindered phenol moiety.

Another approach involves the demethylation of a methoxy-substituted precursor. For instance, 3-ethyl-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can be refluxed with a hydrobromic acid solution to yield 4-(3-ethyl-4-phenyl-4H-1,2,4-triazol-5-yl)-phenol. prepchem.com This method provides a direct route to the phenolic compound from an ether-protected intermediate.

Modern and Green Chemistry Paradigms in 2-(4H-1,2,4-triazol-3-yl)phenol Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. rsc.orgrsc.org This has led to the adoption of catalytic methods, microwave-assisted synthesis, and solvent-free or aqueous-mediated approaches in the production of 1,2,4-triazoles.

Catalytic Methods for Enhanced Efficiency and Selectivity in Triazole Formation

Catalytic systems have been instrumental in improving the synthesis of 1,2,4-triazoles by offering higher yields, milder reaction conditions, and greater selectivity. isres.orgacs.org Copper catalysts, in particular, have been widely employed. isres.orgacs.org

A notable example is the copper-catalyzed one-pot synthesis of 1,2,4-triazole derivatives through an oxidative coupling reaction. acs.org This process can utilize air as the oxidant, making it an environmentally benign method. acs.org The reaction tolerates a wide range of functional groups, allowing for the synthesis of diverse triazole structures. acs.org Different copper salts, such as Cu(OAc)2 and CuCl2, have been used effectively. frontiersin.org

Silver catalysts have also been shown to influence the regioselectivity of triazole formation. organic-chemistry.org For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis leads to 1,5-disubstituted isomers. isres.orgorganic-chemistry.org

Metal-free catalytic systems have also been developed. For instance, iodine can catalyze the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Copper(I) | 2-Aminopyridines, Nitriles | 1,2,4-Triazole derivatives | Oxidative coupling with air as oxidant. acs.org |

| Copper(II) | Imidates, Ammonium (B1175870) carbonate | 3,5-Diaryl-1,2,4-triazoles | Efficient copper-catalyzed reaction. scipublications.com |

| Silver(I) | Isocyanides, Diazonium salts | 1,3-Disubstituted 1,2,4-triazoles | High regioselectivity. isres.orgorganic-chemistry.org |

| Iodine | Hydrazones, Aliphatic amines | 1,3,5-Trisubstituted 1,2,4-triazoles | Metal-free, oxidative conditions. organic-chemistry.org |

| HClO4-SiO2 | Amidrazones, Anhydrides | 3,4,5-Trisubstituted-1,2,4-triazoles | Solvent-free, recyclable catalyst. frontiersin.orgnih.gov |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. rsc.orgnih.govpnrjournal.com This technique has been successfully applied to the synthesis of 1,2,4-triazoles. nih.govpnrjournal.com

For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org This method demonstrates excellent functional group tolerance. organic-chemistry.org In some cases, reaction times have been dramatically reduced from hours under conventional heating to just minutes with microwave assistance. nih.gov For instance, a reaction that took 27 hours to complete using traditional heating was accomplished in only 30 minutes under microwave irradiation, with an impressive yield of 96%. nih.gov

Another example is the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, which is enabled by triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org

| Reaction | Conventional Method | Microwave-Assisted Method |

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute (85% yield) nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes (96% yield) nih.gov |

| 3,5-Disubstituted-1,2,4-triazoles | 72 hours (hydrothermal) | 1.5 hours (85% yield) nih.gov |

Solvent-Free and Aqueous-Mediated Approaches in 2-(4H-1,2,4-triazol-3-yl)phenol Production

The development of solvent-free and aqueous-mediated synthetic routes aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. rsc.org

Solvent-free synthesis of 1,2,4-triazole derivatives has been reported using a recyclable catalyst like HClO4-SiO2. nih.gov This method allows for the preparation of 3,4,5-trisubstituted-1,2,4-triazoles from amidrazones and anhydrides at elevated temperatures with good to high yields. frontiersin.orgnih.gov

Aqueous-mediated synthesis is another green alternative. For example, the synthesis of beta-keto-1,2,3-triazoles has been achieved in an aqueous medium via a one-pot, three-component click reaction using a recyclable cuprous oxide catalyst. researchgate.net While this example pertains to 1,2,3-triazoles, the principle of using water as a solvent is a key aspect of green chemistry that is applicable to the synthesis of other heterocyclic compounds.

Flow Chemistry Applications for Scalable Synthesis

The transition from traditional batch synthesis to continuous-flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific literature detailing the flow synthesis of 2-(4H-1,2,4-triazol-3-yl)phenol is nascent, the principles have been successfully applied to structurally related 1,2,4-triazole derivatives, demonstrating the high potential of this methodology. chemrxiv.org

Flow chemistry processes for heterocyclic compounds, such as 1,2,4-triazoles, typically involve pumping reagents through a heated and pressurized reactor system. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities compared to batch methods. chemrxiv.org For instance, a two-step continuous-flow method for a 1,2,4-triazole derivative was shown to be atom-economical, highly selective, and environmentally benign by avoiding intermediate isolation and chromatographic purification. chemrxiv.org A key advantage is the ability to handle highly energetic intermediates or exothermic reactions in a safer, more controlled manner due to the small reaction volumes at any given moment. chemrxiv.org The modular and automated nature of flow systems also facilitates the rapid construction of diverse, functionalized 1,2,4-triazoles, suggesting that this approach could be a viable and appealing alternative for the large-scale, sustainable production of 2-(4H-1,2,4-triazol-3-yl)phenol. chemrxiv.org

Regioselective Synthesis and Stereochemical Control in the Production of 2-(4H-1,2,4-triazol-3-yl)phenol Isomers

The synthesis of 2-(4H-1,2,4-triazol-3-yl)phenol presents significant challenges in regioselectivity and stereochemical control. The 1,2,4-triazole ring itself exists in two stable tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can interconvert rapidly. chemicalbook.comnih.gov The specific placement of substituents on the triazole ring is crucial as it dictates the molecule's final properties.

Regioselectivity is a primary concern during the formation and subsequent modification of the triazole ring. For example, N-alkylation of an unsubstituted 1,2,4-triazole can lead to a mixture of N-1, N-2, and N-4 substituted isomers, the separation of which can be challenging. chemrxiv.org Synthetic strategies must therefore be designed to direct substitution to the desired nitrogen or carbon atom. Copper-enabled three-component reactions involving aryldiazonium salts, for instance, have been developed for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org The choice of catalysts, starting materials, and reaction conditions plays a pivotal role in directing the outcome of these cyclization and substitution reactions. isres.orgorganic-chemistry.org

Stereochemical control becomes paramount when chiral centers are introduced into the molecule, as is common in the development of biologically active compounds. While the parent 2-(4H-1,2,4-triazol-3-yl)phenol is achiral, its derivatization can introduce stereocenters. For example, in the synthesis of complex antifungal agents containing a 1,2,4-triazole moiety, controlling the stereochemistry of hydroxyl and alkyl side chains is critical for efficacy. nih.gov The synthesis of specific stereoisomers, such as the (2R,3R) configuration in certain triazole-containing antifungal compounds, requires sophisticated asymmetric synthesis techniques to ensure the desired biological activity. nih.gov

Advanced Derivatization Strategies for Structural Modification of 2-(4H-1,2,4-triazol-3-yl)phenol

The structural framework of 2-(4H-1,2,4-triazol-3-yl)phenol offers multiple sites for chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties. These strategies focus on the phenolic hydroxyl group, the 1,2,4-triazole ring, and the phenyl ring system.

Strategic Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization due to its reactivity. Functionalization at this position can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity. Key strategies include:

O-Alkylation and O-Arylation: Introducing alkyl or aryl ethers can modify steric bulk and electronic properties.

Esterification: Formation of esters with various carboxylic acids can create prodrugs or modulate activity.

Sulfamoylation: The conversion of the phenolic hydroxyl to a sulfamate (B1201201) ester is a particularly effective strategy. In studies on related triazolylphenol scaffolds, this modification has been shown to produce highly potent enzyme inhibitors. nih.govacs.org The sulfamoyl group (-OSO₂NH₂) is thought to mimic the natural sulfate (B86663) group of substrates, leading to strong interactions with enzyme active sites. nih.gov

Elucidation of Substitution Patterns on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a versatile scaffold that can be functionalized at its nitrogen and carbon atoms. chemicalbook.com

N-Substitution: The triazole ring has three nitrogen atoms, but electrophilic substitution, including protonation and alkylation, preferentially occurs at the N-1 and N-4 positions. chemrxiv.orgchemicalbook.com The synthesis of 1-aryl or 4-aryl derivatives is a common strategy. isres.orgmdpi.com The choice between the 1H and 4H tautomers can be influenced by the substituents on the rings. nih.gov

C-Substitution: The two carbon atoms of the triazole ring are electron-deficient and thus susceptible to nucleophilic attack under certain conditions. chemicalbook.com A powerful method for functionalizing the C3 and C5 positions involves the synthesis of 1,2,4-triazole-3-thiones. zsmu.edu.uafarmaciajournal.com The thione group can be readily converted to a thiol and subsequently undergo S-alkylation or S-arylation to introduce a wide variety of substituents. zsmu.edu.uaresearchgate.netresearchgate.net This approach provides access to diverse derivatives, including those with thioether linkages.

| Position | Substitution Strategy | Reagents/Methods | Resulting Structure | Reference(s) |

| N-1 | Electrophilic Substitution / Cyclization | Aryl diazonium salts, Cu-catalyzed annulation | 1-Aryl-1,2,4-triazoles | isres.org |

| N-4 | Cyclization / Alkylation | Aryl isothiocyanates, alkaline cyclization | 4-Aryl-4H-1,2,4-triazoles | mdpi.com |

| C3/C5 | Thione Synthesis & S-Alkylation | CS₂, alkaline cyclization, then alkyl halides | 3-Alkylthio-1,2,4-triazoles | zsmu.edu.uaresearchgate.net |

| C3,C4,C5 | Multi-component Cyclization | Hydrazides, secondary amides, microwave | 3,4,5-Trisubstituted-1,2,4-triazoles | isres.org |

This table provides an interactive overview of substitution strategies for the 1,2,4-triazole ring.

Directed Modifications to the Phenyl Ring System

The phenyl ring provides another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups at the ortho, meta, and para positions relative to the hydroxyl and triazole substituents. The existing groups will direct the position of new substituents. For example, appending various groups to an analogous phenyl ring in triazole-based compounds has been shown to be a successful strategy for optimizing biological activity. acs.org Modifications can include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Nitration and Reduction: Introduction of a nitro group, which can then be reduced to an amine, providing a handle for further functionalization (e.g., acylation).

Alkylation and Acylation: Friedel-Crafts reactions to add alkyl or acyl groups.

Introduction of Cyano Groups: As seen in related structures, cyano groups can be incorporated to act as hydrogen bond acceptors or reactive handles. nih.gov

Synthesis of Conjugates and Hybrid Systems Incorporating 2-(4H-1,2,4-triazol-3-yl)phenol Moieties

A modern strategy in medicinal chemistry involves creating hybrid molecules by covalently linking two or more distinct pharmacophores to generate a single compound with potentially enhanced or synergistic activities. The 2-(4H-1,2,4-triazol-3-yl)phenol scaffold is an excellent candidate for this approach. nih.gov Synthesis of these conjugates often relies on linking the triazolylphenol core to another bioactive molecule via a flexible or rigid linker.

Commonly employed strategies include:

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a highly efficient method for creating triazole-based linkages. researchgate.net The 2-(4H-1,2,4-triazol-3-yl)phenol core could be modified with an azide or alkyne handle to participate in such reactions.

Amide or Ester Bond Formation: The phenolic hydroxyl or a carboxyl group introduced onto one of the rings can be used to form amide or ester linkages with amino acids, peptides, or other molecules containing complementary functional groups. rsc.org

Formation of Hydrazones: Linkage through a hydrazone bridge (-C=N-NH-) is another common method for creating hybrid systems. nih.gov

| Hybrid System Type | Conjugated Moiety | Linking Strategy | Potential Application Area | Reference(s) |

| Triazole-Amino Acid | Phenylalanine | Amide Bond | Antiviral | nih.gov |

| Triazole-Heterocycle | Carbazole | Alkyl Linker | Antifungal | nih.gov |

| Triazole-Heterocycle | Isoxazole | Cyclization | Bioactive Compounds | researchgate.net |

| Triazole-Heterocycle | Benzotriazole | Alkyl Linker | Antimicrobial | researchgate.net |

| Triazole-Benzoic Acid | Benzoic Acid | Direct Linkage | Anticancer | rsc.org |

This interactive table summarizes various hybrid systems incorporating a triazole core.

Theoretical and Computational Investigations of 2 4h 1,2,4 Triazol 3 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy levels within a molecule, which in turn govern its reactivity. For 2-(4H-1,2,4-triazol-3-yl)phenol, these calculations help to identify the most reactive sites and understand the nature of its chemical bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Properties

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This often corresponds to higher chemical reactivity and lower kinetic stability. mdpi.com For aromatic heterocyclic systems like 2-(4H-1,2,4-triazol-3-yl)phenol, the HOMO is typically distributed over the electron-rich regions, such as the phenol (B47542) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, is generally located over the electron-deficient parts of the molecule, often involving the triazole ring. researchgate.net

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, providing further insight into the molecule's electronic properties. nih.gov These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). nih.gov

Table 1: Representative Frontier Molecular Orbital Properties (Note: The following data are illustrative examples based on typical values for related 1,2,4-triazole (B32235) derivatives and are not specific to 2-(4H-1,2,4-triazol-3-yl)phenol.)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Softness | S | 1 / (2η) | 0.20 to 0.25 |

| Electronegativity | χ | (I + A) / 2 | 4.0 to 5.0 |

Exploration of Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red and yellow regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. In 2-(4H-1,2,4-triazol-3-yl)phenol, these areas are expected around the electronegative nitrogen atoms of the triazole ring and the oxygen atom of the phenolic hydroxyl group. researchgate.netresearchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.net The MEP surface thus provides a clear picture of the molecule's size, shape, and charge density, which is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net

Application of Fukui Functions and Local Reactivity Descriptors

While global descriptors like hardness and softness describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites of attack. Fukui functions are among the most important local descriptors, quantifying the change in electron density at a particular point in the molecule when the total number of electrons is changed.

The Fukui function helps to identify the most reactive sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack.

f+(r) : Predicts the site for nucleophilic attack.

f-(r) : Predicts the site for electrophilic attack.

f0(r) : Predicts the site for radical attack.

Conformational Analysis and Tautomeric Equilibria of 2-(4H-1,2,4-triazol-3-yl)phenol

The flexibility and potential for isomerism in 2-(4H-1,2,4-triazol-3-yl)phenol are key aspects of its chemical nature. Conformational analysis explores the different spatial arrangements of the atoms, while the study of tautomerism investigates structural isomers that readily interconvert.

Density Functional Theory (DFT) Studies on Intramolecular Hydrogen Bonding

The structure of 2-(4H-1,2,4-triazol-3-yl)phenol is characterized by the proximity of the phenolic hydroxyl (-OH) group to a nitrogen atom of the 1,2,4-triazolyl ring. This arrangement allows for the formation of an intramolecular hydrogen bond (O-H···N). DFT studies are instrumental in characterizing such bonds. osti.govnih.gov

Table 2: Typical Parameters for Intramolecular Hydrogen Bonding (Note: These values are representative examples from DFT studies of similar ortho-hydroxyphenyl heterocyclic systems and are not specific to the title compound.)

| Parameter | Typical Calculated Value |

|---|---|

| H-Bond Distance (H···N) | 1.80 - 2.30 Å |

| O-H Bond Length | 0.97 - 1.02 Å |

| O-H···N Bond Angle | 130° - 150° |

| Stabilization Energy | 5 - 10 kcal/mol |

Investigation of Solvent Effects on Preferred Tautomeric Forms (e.g., 1H-, 2H-, 4H-configurations)

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the mobile proton. The main tautomers are the 1H-, 2H-, and 4H- forms. ijsr.netwikipedia.org For 3-substituted 1,2,4-triazoles, the 1H- and 2H- tautomers are often considered. The relative stability of these tautomers is highly sensitive to the nature of the substituents and the surrounding environment, particularly the solvent. oup.comresearchgate.net

Computational studies, often employing a polarizable continuum model (PCM) or a supermolecule approach, can predict the most stable tautomer in the gas phase and in various solvents. nih.govrsc.org In nonpolar solvents, intramolecular forces like the hydrogen bond described above are dominant. In polar solvents, intermolecular hydrogen bonding between the solute and solvent molecules can compete with and disrupt the intramolecular bond, potentially favoring a different tautomer. nih.gov For instance, a polar protic solvent might stabilize a tautomer with a higher dipole moment or better hydrogen-bonding capabilities. DFT calculations can quantify the relative energies of the 1H, 2H, and 4H tautomers in different media, predicting which form is likely to be predominant under specific conditions. nih.gov Generally, the 1H-1,2,4-triazole tautomer is found to be more stable than the 4H form. ijsr.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Properties of 2-(4H-1,2,4-triazol-3-yl)phenol

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, providing insights into their conformational changes, stability, and interactions with their environment. For 2-(4H-1,2,4-triazol-3-yl)phenol and its derivatives, MD simulations can elucidate their behavior in biological systems, such as their interaction with protein targets and their solvation properties in aqueous environments.

In studies of related 1,2,4-triazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. pensoft.net For instance, simulations running for as long as 100 nanoseconds are used to monitor key parameters that describe the dynamic stability of the system. pensoft.netresearchgate.net These parameters include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual residues around their average positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the protein's active site. pensoft.net

Table 1: Parameters Analyzed in Molecular Dynamics Simulations of Triazole Derivatives

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the protein-ligand complex over time. Low, stable RMSD suggests a stable binding pose. pensoft.net |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., amino acid residue) from its reference position over the course of a simulation. | Highlights flexible regions of the protein and the ligand, identifying which parts are most involved in the interaction. pensoft.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms of the complex from their common center of mass. | Indicates the overall compactness of the protein-ligand complex. A stable Rg suggests the complex is not unfolding. pensoft.net |

| Solvent Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Provides insight into changes in the protein's surface exposure upon ligand binding, affecting its interaction with the environment. pensoft.net |

| Binding Free Energy (e.g., via MM/PBSA) | Calculation of the free energy associated with the binding of a ligand to a macromolecule. | Quantifies the affinity of the ligand for the target, allowing for comparison between different compounds. pensoft.net |

In Silico Approaches for Molecular Target Prediction and Ligand Design Principles for Triazole Derivatives

In silico methods are integral to modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of potential biological targets, thereby guiding the synthesis of more effective molecules. For 2-(4H-1,2,4-triazol-3-yl)phenol and its derivatives, these computational approaches are crucial for identifying potential protein interactions and establishing principles for ligand design. globalresearchonline.net

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). pensoft.netorientjchem.org Lower binding energy values typically indicate a more favorable interaction. pensoft.net For triazole derivatives, docking studies have been performed against various enzymes, such as those involved in oxidative stress or inflammation, to identify potential inhibitory roles. pensoft.netglobalresearchonline.net The results of these screenings help prioritize which compounds should be synthesized and tested in vitro. orientjchem.org

The design of novel triazole-based ligands is guided by several key principles derived from computational and experimental studies. The 1,2,4-triazole ring itself is a critical pharmacophore. It is known to be a bioisostere for amide bonds and can participate in various non-covalent interactions that are essential for binding to biological targets. nih.gov These interactions include:

Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, allowing for strong interactions with amino acid residues in a protein's active site. pensoft.net

π-π Stacking: The aromatic nature of the triazole ring facilitates π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. pensoft.netnih.gov

Dipole-Dipole Interactions: The triazole ring possesses a significant dipole moment, enabling favorable dipole-dipole interactions that contribute to binding affinity. nih.gov

Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules. researchgate.netorientjchem.org These predictions help ensure that potential drug candidates have favorable pharmacokinetic profiles, such as good oral bioavailability and metabolic stability, by adhering to guidelines like Lipinski's rule of five. globalresearchonline.netorientjchem.org

By combining molecular docking to predict binding modes and affinities with ADME profiling, researchers can rationally design new derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol with potentially enhanced activity and better drug-like properties. pensoft.netorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies Applied to 2-(4H-1,2,4-triazol-3-yl)phenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of unsynthesized compounds and for understanding the structural features that are critical for a desired effect.

For derivatives of 1,2,4-triazole, QSAR studies have been successfully applied to model their biological activities, such as antimicrobial or antioxidant effects. mjcce.org.mkresearchgate.net The general workflow of a QSAR/QSPR study involves several key steps:

Data Set Collection: A series of structurally related compounds, such as various derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol, with experimentally determined biological activities is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors. mjcce.org.mkscispace.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the calculated descriptors (independent variables) to the biological activity (dependent variable). mjcce.org.mk

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously validated using both internal (e.g., cross-validation) and external validation techniques. A good model should have high correlation coefficients (R²) and low standard deviations. mjcce.org.mkscispace.com

In a QSAR study on the antibacterial activity of 1,2,4-triazole derivatives, various physicochemical descriptors were used to build predictive models. mjcce.org.mk The results indicated that parameters like surface tension (ST), index of refraction (η), and molar volume (MV) played significant roles in modeling the biological activity. mjcce.org.mkscispace.com

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Triazole Derivatives

| Descriptor Type | Example Descriptor | Description | Relevance |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Represents the lipophilicity of the molecule, which affects its ability to cross cell membranes. scispace.com |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Relates to the size of the molecule. |

| Electronic | Surface Tension (ST) | The force per unit length in the plane of the liquid surface. | Can influence intermolecular interactions and membrane passage. mjcce.org.mk |

| Geometrical | Molar Volume (MV) | The volume occupied by one mole of a substance. | Relates to the steric bulk and fit within a binding site. scispace.com |

| Quantum-Chemical | Index of Refraction (η) | A measure of how much the path of light is bent, or refracted, when entering a material. | Can be related to the polarizability and electronic properties of the molecule. mjcce.org.mk |

The resulting QSAR models can be expressed as equations that allow for the prediction of activity for new, yet-to-be-synthesized derivatives. This predictive capability significantly streamlines the drug discovery process by focusing synthetic efforts on the most promising candidates. researchgate.netscispace.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 4h 1,2,4 Triazol 3 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-(4H-1,2,4-triazol-3-yl)phenol, a combination of one-dimensional and multidimensional NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity between the phenolic and triazole moieties.

Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR techniques are crucial for piecing together the molecular puzzle of complex structures.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(4H-1,2,4-triazol-3-yl)phenol, a COSY spectrum would reveal correlations between adjacent protons on the phenyl ring, allowing for their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is essential for assigning the carbon signals of the phenol (B47542) ring and the C-H carbon of the triazole ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. researchgate.net This is particularly powerful for identifying and connecting molecular fragments. For instance, the proton on the triazole ring would show a correlation to the carbon atom of the phenyl ring it is attached to, unequivocally confirming the link between the two ring systems. Similarly, correlations from the phenolic protons to neighboring carbons help to finalize the structural assignment. researchgate.net In studies of related triazole derivatives, 2D NMR, including HMBC, was essential for confirming S-alkylation by observing the three-bond coupling between methylene (B1212753) protons and a triazole carbon atom. researchgate.net

A representative table of expected NMR assignments for 2-(4H-1,2,4-triazol-3-yl)phenol, based on data from analogous structures, is provided below. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-(4H-1,2,4-triazol-3-yl)phenol in DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenolic OH | ~9.5-10.5 (broad s) | - | C1', C2', C6' |

| Triazole NH | ~13.5-14.5 (broad s) | - | C3, C5 |

| Triazole C5-H | ~8.0-8.5 (s) | ~145 | C3, C-ipso (phenyl) |

| Phenyl H3' | ~7.2-7.4 (m) | ~118 | C1', C5' |

| Phenyl H4' | ~6.8-7.0 (m) | ~130 | C2', C6' |

| Phenyl H5' | ~7.1-7.3 (m) | ~119 | C1', C3' |

| Phenyl H6' | ~6.9-7.1 (m) | ~128 | C2', C4' |

| Triazole C3 | - | ~155 | H5, H6' |

| Phenyl C1' | - | ~116 | H3', H5', OH |

| Phenyl C2' | - | ~158 | H3', H4', OH |

| Phenyl C3' | - | ~118 | H4', H5' |

| Phenyl C4' | - | ~130 | H3', H5' |

| Phenyl C5' | - | ~119 | H4', H6' |

| Phenyl C6' | - | ~128 | H5', OH |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. 's' denotes singlet, 'm' denotes multiplet.

Solid-State NMR Applications for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is complementary to solution-state NMR and X-ray diffraction. For compounds like 2-(4H-1,2,4-triazol-3-yl)phenol, which can potentially exist in different crystalline forms (polymorphs), ssNMR is invaluable. researchgate.net

Polymorphs have the same chemical composition but different crystal packing, which can affect physical properties. ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can distinguish between polymorphs because the chemical shifts of nuclei are highly sensitive to their local electronic environment, which differs in each crystal form. csic.es In studies of other tris(8-hydroxyquinolinate)aluminium, ssNMR combined with DFT calculations has been used to investigate the local structure of different polymorphic forms. researchgate.net For a series of 2,5-diaryl-1,2,4-triazol-3-ones, solid-state ¹³C, ¹⁵N, and ¹⁹F NMR spectra provided detailed information about the structures in the solid phase, which was compared with data from X-ray diffraction and theoretical calculations. csic.es

Temperature-Dependent NMR for Dynamic Behavior and Tautomerism

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, primarily the 1H and 4H forms. nih.gov Furthermore, rotation around the single bond connecting the phenol and triazole rings may be hindered. Temperature-dependent NMR spectroscopy is the ideal tool to study these dynamic processes. ncl.res.in

By recording NMR spectra at various temperatures, one can observe changes in chemical shifts, signal broadening, or the coalescence of signals. These changes can provide quantitative information about the energy barriers of rotational processes or the thermodynamic equilibrium between tautomers. For many triazole derivatives, the tautomeric equilibrium is influenced by factors such as substituents, solvent, and temperature. ncl.res.inresearchgate.net Theoretical and spectroscopic studies on related systems like 2-(2-hydroxyphenyl)-1-azaazulene show that the enol form is generally more stable, and temperature-dependent studies can quantify the equilibrium constants and kinetic barriers for interconversion. nih.govnih.gov

X-ray Crystallography and Single Crystal Diffraction for Precise Molecular Geometry

Determination of Crystal Packing and Intermolecular Hydrogen Bonding Networks (O-H···N, C-H···N, N-H···O)

The presence of hydrogen bond donors (the phenolic O-H and triazole N-H) and acceptors (the triazole nitrogen atoms and the phenolic oxygen) in 2-(4H-1,2,4-triazol-3-yl)phenol makes it highly likely to form extensive hydrogen bonding networks. In the crystal structure of the related compound 3-(1H-1,2,4-triazol-4-yl)phenol, intermolecular O-H···N hydrogen bonds link molecules into one-dimensional chains. researchgate.net Similarly, studies on other triazole derivatives reveal complex networks of N-H···N, N-H···S, and C-H···O interactions that dictate the supramolecular architecture. nih.govmdpi.com These interactions are crucial in stabilizing the crystal packing. For example, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O-H···N hydrogen bonds to form chains, which are further connected into layers via C-H···N interactions and π-π stacking. researchgate.net

Table 2: Representative Hydrogen Bond Geometries in Hydroxyphenyl-Triazole Derivatives.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H | H1 | N (triazole) | ~0.82 | ~1.89 | ~2.62 | ~146 |

| N-H | H7D | N (triazole) | ~0.86 | ~1.98 | ~2.84 | ~174 |

| C-H | H10 | O (phenol) | ~0.98 | ~2.52 | ~3.41 | ~151 |

Data synthesized from related structures like 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol. nih.gov

Analysis of Dihedral Angles and Molecular Conformation in the Solid State

For instance, in some 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole derivatives, the rings are twisted relative to each other. researchgate.net In a series of 2,5-diaryl-1,2,4-triazol-3-ones, the dihedral angle between a triazole ring and an attached phenyl ring was found to be 4.2°, while the angle with a difluorophenyl ring was 37.7°, indicating that steric hindrance from substituents plays a major role. csic.es In other triazole derivatives, the dihedral angle between the triazole and a phenyl ring can be as small as 1.4° or as large as 86.6°, demonstrating a wide range of possible conformations in the solid state. mdpi.comcore.ac.ukresearchgate.net This conformational flexibility can be critical for the molecule's interaction with biological targets or its material properties.

Table 3: Dihedral Angles Observed in Related Triazole Structures.

| Compound Type | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| 2,5-diaryl-1,2,4-triazol-3-one | Triazole | 3-methoxyphenyl | 4.2 | csic.es |

| 2,5-diaryl-1,2,4-triazol-3-one | Triazole | 2,6-difluorophenyl | 37.7 | csic.es |

| 4-amino-5-indolyl-1,2,4-triazole | Triazole | Indole | 12.65 | mdpi.com |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Benzene (B151609) | Triazole | 33.40 | researchgate.net |

| 3-phenyl-4-amino-5-mercapto-1,2,4-triazole | Phenyl | Triazole | 1.4 | core.ac.ukresearchgate.net |

Polymorphism Studies and Crystal Engineering of 2-(4H-1,2,4-triazol-3-yl)phenol

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of critical importance in materials science and pharmaceuticals. These different crystalline arrangements, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. Crystal engineering, a field dedicated to the design and synthesis of functional solid-state structures, often explores the polymorphic landscape of a molecule.

While specific polymorphism studies on 2-(4H-1,2,4-triazol-3-yl)phenol are not extensively reported in the literature, the crystal structures of closely related derivatives provide valuable insights into the potential intermolecular interactions that could drive polymorphic behavior. For instance, the crystal structure of 2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]phenol reveals a triclinic system with space group P-1 koreascience.kr. The molecular packing in such compounds is often governed by a network of hydrogen bonds, typically involving the hydroxyl groups of the phenol rings and the nitrogen atoms of the triazole ring.

In a related compound, 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole, an intermediate in the synthesis of other complex molecules, the crystal structure of its precursor, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one, has been determined researchgate.net. This highlights the importance of understanding the solid-state arrangement of synthetic precursors in controlling the final product's crystal form. The study of such derivatives indicates that the interplay of hydrogen bonding (O-H···N, N-H···N) and π-π stacking interactions between the aromatic rings are the primary forces dictating the supramolecular architecture. The potential for different arrangements of these interactions suggests that 2-(4H-1,2,4-triazol-3-yl)phenol could indeed exhibit polymorphism under different crystallization conditions.

Table 1: Crystallographic Data for a Related Triazole Derivative

| Parameter | Value |

| Compound Name | 2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]phenol |

| Formula | C₂₀H₁₅N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.109(2) |

| b (Å) | 10.052(2) |

| c (Å) | 10.287(2) |

| α (°) | 99.92(3) |

| β (°) | 97.65(3) |

| γ (°) | 101.81(3) |

| Volume (ų) | 796.1 |

| Z | 2 |

Data sourced from a study on a related derivative, as specific data for 2-(4H-1,2,4-triazol-3-yl)phenol is not available. koreascience.kr

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of a molecule provides information about the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational modes of its bonds. For 2-(4H-1,2,4-triazol-3-yl)phenol, characteristic absorption bands are expected for the O-H, N-H, C-H, C=N, and C=C bonds.

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. To date, no specific Raman spectroscopic studies have been reported for 2-(4H-1,2,4-triazol-3-yl)phenol. However, theoretical calculations on related triazole derivatives have been used to predict Raman active modes. researchgate.net

Table 2: Expected Vibrational Modes for 2-(4H-1,2,4-triazol-3-yl)phenol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H stretch | 3200 - 3600 | Phenol |

| N-H stretch | 3100 - 3500 | Triazole |

| C-H stretch (aromatic) | 3000 - 3100 | Phenyl |

| C=N stretch | 1500 - 1650 | Triazole |

| C=C stretch | 1400 - 1600 | Phenyl |

| O-H bend | 1330 - 1440 | Phenol |

| N-H bend | 1500 - 1650 | Triazole |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. The molecular weight of 2-(4H-1,2,4-triazol-3-yl)phenol is 161.16 g/mol . organic-chemistry.org

While detailed experimental mass spectrometric studies specifically for 2-(4H-1,2,4-triazol-3-yl)phenol are not widely published, the fragmentation of 1,2,4-triazole derivatives generally follows predictable pathways. researchgate.net Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of 1,2,4-triazoles often involves the cleavage of the bonds within the triazole ring, such as the N1-N2 and N4-C5 bonds. ijsr.net For 2-(4H-1,2,4-triazol-3-yl)phenol, the fragmentation pathway would likely involve the initial loss of stable neutral molecules like N₂ or HCN from the triazole ring. The phenolic part of the molecule would also contribute to the fragmentation pattern, with characteristic losses of CO or a formyl radical. The relative abundance of the fragment ions can provide valuable information about the stability of different parts of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(4H-1,2,4-triazol-3-yl)phenol

| m/z | Possible Fragment Ion |

| 161 | [M]⁺ |

| 133 | [M - N₂]⁺ |

| 134 | [M - HCN]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum of 2-(4H-1,2,4-triazol-3-yl)phenol is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic phenyl ring and the triazole ring.

Studies on the related compound 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole have shown UV-Vis absorption maxima at approximately 268 nm and 340 nm. researchgate.net These absorptions are attributed to the electronic transitions within the conjugated system formed by the phenyl and triazole rings.

Solvatochromism, the change in the position, intensity, and shape of UV-Vis absorption bands with a change in the polarity of the solvent, can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. While specific solvatochromism studies on 2-(4H-1,2,4-triazol-3-yl)phenol have not been reported, such studies on similar molecules would be valuable for understanding its electronic structure and its interactions with different solvent environments.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be applicable, the molecule must be chiral. 2-(4H-1,2,4-triazol-3-yl)phenol itself is not chiral.

However, if chiral centers are introduced into the molecule, for example, by substitution with a chiral group, the resulting derivatives would be amenable to CD spectroscopic analysis. Such studies could provide information about the absolute configuration of the chiral centers and the conformation of the molecule in solution. To date, there are no published studies on the synthesis or CD spectroscopic analysis of chiral derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol.

Mechanistic Investigations of Molecular Interactions Involving 2 4h 1,2,4 Triazol 3 Yl Phenol

Enzyme Inhibition Mechanism Studies at a Molecular Level

The 1,2,4-triazole (B32235) scaffold is a key component in many enzyme inhibitors. nih.govnih.gov Derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol have been investigated for their ability to inhibit various enzymes, with studies employing computational and kinetic methods to elucidate the underlying mechanisms.

Molecular Docking and Molecular Dynamics Simulations for Binding Site Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. researchgate.netpensoft.net These methods provide insights into the binding affinity, conformation, and specific molecular interactions such as hydrogen bonds and hydrophobic contacts. nih.govpensoft.net

For derivatives of 2-(4H-1,2,4-triazol-3-yl)phenol, docking studies have been instrumental. In one study, a series of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles, including derivatives with the 2-hydroxyphenyl group, were synthesized and docked against various microbial protein targets. ijper.org The analysis revealed that the most potent compounds established strong interactions within the active sites of the target proteins, which accounted for their enhanced biological activity. ijper.org

Similarly, a large-scale virtual screening of 112 different 1,2,4-triazole derivatives against six enzymes involved in oxidative stress highlighted the importance of the triazole ring in forming stable interactions. pensoft.net MD simulations for the most promising compounds confirmed the stability of the ligand-enzyme complexes over time, with key interactions including hydrogen bonding and π-stacking, which are facilitated by the triazole moiety. pensoft.net For instance, the ability of 4-(substituted benzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one to bind to the active center of tyrosinase involved interactions with key histidine and phenylalanine residues. pensoft.net

| Derivative Class | Target Enzyme | Key Interacting Residues | Reference |

|---|---|---|---|

| 1,2,4-Triazole-1,2,3-triazole conjugates | Cyclin-dependent kinase 2 (CDK2) | Not specified | nih.gov |

| 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one | Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 | pensoft.net |

| 1,2,4-Triazole-based Acetamides | c-kit tyrosine kinase, Protein kinase B | Not specified | nih.gov |

Kinetic Characterization of Enzyme-Ligand Interactions

Enzyme kinetic studies are essential for determining the potency and mechanism of an inhibitor. Parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) quantify the inhibitor's effectiveness.

Kinetic evaluations of nih.govijper.orgnih.govtriazolo[3,4-b] nih.govijper.orgnih.govthiadiazole derivatives, which share the core triazole ring, against the urease enzyme revealed potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov The most potent derivative in this class was found to be a competitive inhibitor, meaning it directly competes with the natural substrate for binding to the enzyme's active site. nih.gov This competitive inhibition mechanism is often driven by the inhibitor's structural similarity to the substrate or its ability to form strong, reversible bonds with active site residues.

| Compound Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| nih.govijper.orgnih.govtriazolo[3,4-b] nih.govijper.orgnih.govthiadiazole derivatives | Urease | IC₅₀ = 0.87 to 8.32 µM | Competitive | nih.gov |

Receptor Binding Profile and Selectivity Studies at the Molecular Level

Beyond enzyme inhibition, understanding how these compounds interact with cellular receptors is crucial for assessing their therapeutic potential and selectivity.

Computational Modeling of Ligand-Receptor Interactions

Computational models are vital for predicting how a ligand will bind to a receptor. centralasianstudies.org These models can simulate the ligand-receptor complex, providing insights into binding energies and the specific interactions that stabilize the complex. pensoft.net For 1,2,4-triazole derivatives, computational studies have shown that the molecules are dipolar, a property that influences their interaction with the polar environments of receptor binding pockets. mdpi.com The distribution of electrostatic potential around the molecule is a key factor in determining the degree of binding to receptor active sites. nih.gov

Biophysical Characterization of Binding Affinity

Biophysical techniques provide direct experimental evidence of ligand-receptor binding and affinity. While specific biophysical data for 2-(4H-1,2,4-triazol-3-yl)phenol is limited in the provided results, studies on closely related structures demonstrate the utility of these methods. For example, techniques like Microscale Thermophoresis (MST) can be used to determine the dissociation constant (Kᴅ), which is a direct measure of binding affinity. Such studies have confirmed the binding of triazole-phenol inhibitors to their target proteins with potencies in the low micromolar range, corroborating findings from enzymatic and computational assays.

Structure-Activity Relationship (SAR) Methodologies for 2-(4H-1,2,4-triazol-3-yl)phenol Derivatives in Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate a molecule's chemical structure with its biological activity. nih.gov By systematically modifying the structure of a lead compound like 2-(4H-1,2,4-triazol-3-yl)phenol, researchers can identify which parts of the molecule are essential for its activity.

Several SAR studies on triazole derivatives have yielded critical insights. For sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which are structurally analogous, the ability to inhibit steroid sulfatase (STS) was found to depend on two main factors: hydrophobicity and the nature of halogen substituents. nih.gov Introducing a halogen at the meta-position of the terminal aromatic ring increased the compound's hydrophobicity, leading to stronger hydrophobic interactions within the enzyme's binding site and thus enhanced inhibitory activity. nih.gov

Another study on 1,2,3-triazole, amide, and ester-based benzothiazole (B30560) derivatives highlighted how different chemical linkers and substituents influence the binding properties to the tau protein, a target in Alzheimer's disease research. nih.gov The systematic synthesis and evaluation of these derivatives allowed for the identification of key structural features required for potent and selective binding. nih.gov

| Derivative Series | Structural Modification | Impact on Activity | Target | Reference |

|---|---|---|---|---|

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols | Introduction of m-halogen substituent | Increased inhibitory activity | Steroid Sulfatase (STS) | nih.gov |

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols | Increased hydrophobicity of outer core | Greater stabilization of inhibitor-enzyme complex | Steroid Sulfatase (STS) | nih.gov |

| 1,2,3-triazole-based benzothiazoles | Varying linkers (triazole, amide, ester) | Altered binding properties | Tau protein | nih.gov |

Metal Chelation and Coordination Chemistry of 2-(4H-1,2,4-triazol-3-yl)phenol

The compound 2-(4H-1,2,4-triazol-3-yl)phenol possesses structural features that make it a compelling ligand for metal chelation. The presence of the phenolic hydroxyl group and the nitrogen atoms of the triazole ring provides multiple potential coordination sites for metal ions. The coordination chemistry of this and structurally related ligands is an active area of research, driven by the potential applications of the resulting metal complexes in various fields, including materials science and catalysis. The ability of the 1,2,4-triazole ring to act as a bridging ligand between metal centers further enhances the structural diversity of its coordination compounds.

Complex Formation and Stoichiometric Studies

While specific studies on the complex formation and stoichiometry of 2-(4H-1,2,4-triazol-3-yl)phenol are not extensively documented, the behavior of analogous compounds provides significant insights. For instance, research on 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole (H2La), a ligand featuring two hydroxyphenyl groups attached to a central 1,2,4-triazole ring, demonstrates the formation of well-defined metal complexes. researchgate.net UV-Vis spectroscopic studies have shown that H2La forms complexes with iron(III) with varying stoichiometries depending on the pH of the solution. At a pH of 2.5, a 1:1 complex, [FeIII(La)]+, is formed. As the pH increases to above 6, a 2:1 ligand-to-metal complex, [FeIII(La)2]−, becomes the predominant species. researchgate.net This suggests that 2-(4H-1,2,4-triazol-3-yl)phenol likely also forms stable complexes with transition metals, with the stoichiometry being influenced by reaction conditions.

Further evidence for the coordinating ability of hydroxyphenyl-triazole ligands comes from studies on 3-(2-hydroxyphenyl)-1,2,4-triazoles with uranyl ions (UO2 2+). researchgate.net These studies have led to the synthesis and characterization of complexes with a general composition of [UO2(HL)2(Solv)], where HL represents the deprotonated hydroxyphenyl-triazole ligand and Solv is a solvent molecule. researchgate.net This indicates a 2:1 ligand-to-metal stoichiometry, where two ligand molecules coordinate to a single uranyl center. The coordination likely involves the oxygen atom of the deprotonated phenolic group and a nitrogen atom from the triazole ring, forming a stable chelate ring.

The stoichiometry of metal complexes with triazole-based ligands can also be influenced by the nature of the metal ion and the presence of other coordinating species. For example, Schiff base derivatives of 1,2,4-triazoles have been shown to form both 1:1 and 1:2 metal-to-ligand complexes with ions such as Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ekb.eg In some cases, solvent molecules or other anions like chloride also participate in the coordination sphere, leading to varied geometries such as octahedral and square planar. ekb.eg

Based on these related studies, the anticipated coordination behavior of 2-(4H-1,2,4-triazol-3-yl)phenol with various metal ions is summarized in the table below.

| Metal Ion | Likely Stoichiometry (Ligand:Metal) | Coordination Sites | Potential Geometry |

| Fe(III) | 1:1 and 2:1 | Phenolic Oxygen, Triazole Nitrogen | Octahedral |

| UO2 2+ | 2:1 | Phenolic Oxygen, Triazole Nitrogen | Pentagonal Bipyramidal |

| Co(II) | 1:1 or 1:2 | Phenolic Oxygen, Triazole Nitrogen | Octahedral, Tetrahedral |

| Ni(II) | 1:1 or 1:2 | Phenolic Oxygen, Triazole Nitrogen | Octahedral, Square Planar |

| Cu(II) | 1:1 or 1:2 | Phenolic Oxygen, Triazole Nitrogen | Square Planar, Octahedral |

| Zn(II) | 1:2 | Phenolic Oxygen, Triazole Nitrogen | Tetrahedral, Octahedral |

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with 2-(4H-1,2,4-triazol-3-yl)phenol and its analogs can be effectively monitored and characterized using various spectroscopic techniques, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes of hydroxyphenyl-triazole ligands are typically different from those of the free ligands. For example, the formation of iron(III) complexes with 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole results in new absorption bands in the visible region, which are responsible for the color of the complexes. researchgate.net The position and intensity of these bands can provide information about the geometry of the coordination sphere.

Infrared Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. Upon complexation of a hydroxyphenyl-triazole ligand, the stretching vibration of the phenolic O-H group is expected to disappear, indicating deprotonation and coordination of the oxygen atom. Furthermore, shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring can confirm the participation of the triazole nitrogen atoms in metal chelation. For instance, in studies of Schiff base derivatives of 1,2,4-triazoles, a shift in the azomethine (CH=N) stretching frequency upon complexation is a key indicator of coordination. ekb.egpnrjournal.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic metal complexes in solution. In the case of uranyl complexes with 3-(2-hydroxyphenyl)-1,2,4-triazoles, the ¹H NMR spectra show characteristic shifts of the aromatic and triazole protons upon coordination. researchgate.net These shifts are indicative of the changes in the electronic environment of the ligand upon binding to the metal ion. For paramagnetic complexes, NMR can still be useful, although the signals may be broadened.

The table below summarizes the expected spectroscopic changes upon complexation of 2-(4H-1,2,4-triazol-3-yl)phenol.

| Spectroscopic Technique | Observed Change upon Complexation | Information Gained |

| UV-Visible | Appearance of new absorption bands | Confirmation of complex formation, information on electronic transitions and coordination geometry. |

| Infrared (IR) | Disappearance of O-H stretch, shifts in C=N and N-N stretching frequencies | Identification of coordination sites (phenolic oxygen and triazole nitrogen). |

| ¹H NMR | Shifts in the chemical shifts of aromatic and triazole protons | Elucidation of the solution-state structure of diamagnetic complexes. |

| ¹³C NMR | Shifts in the chemical shifts of carbon atoms, especially those near the coordination sites | Further confirmation of the coordination mode and structural details. |

Photophysical and Photochemical Mechanisms of 2-(4H-1,2,4-triazol-3-yl)phenol

The photophysical and photochemical properties of 2-(4H-1,2,4-triazol-3-yl)phenol are of interest due to the presence of both a chromophoric hydroxyphenyl group and a photoactive triazole moiety. While specific studies on this exact molecule are limited, the general behavior of related 1,2,4-triazole derivatives can be used to infer its likely photophysical characteristics.

Derivatives of 4H-1,2,4-triazole are known to exhibit interesting emission properties. nih.gov The photophysical properties are largely dictated by the nature and position of substituents on the triazole and phenyl rings. For instance, a study on a silver(I) complex with (m-phenol)-1,2,4-triazole revealed blue fluorescence with a broad emission peak at 432 nm when excited at 363 nm. researchgate.net This fluorescence is thought to originate from a π–π* transition within the triazole ring. researchgate.net

The photophysical properties of various substituted 4H-1,2,4-triazoles have been investigated, with absorption maxima (λmax) and molar extinction coefficients (ε) being dependent on the specific aromatic substituents. For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole shows a λmax at 351.0 nm, while 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole has a λmax at 297.0 nm. nih.gov These compounds also exhibit fluorescence, with the emission wavelength being influenced by the electronic nature of the substituents.

The photochemical mechanisms of 1,2,4-triazoles can involve various processes, including photoisomerization and photocyclization reactions. The triazole ring itself can be involved in photochemical transformations. For instance, photochemical synthesis of 1,2,4-triazoles has been achieved through the addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates.

For 2-(4H-1,2,4-triazol-3-yl)phenol, excitation with UV light is expected to populate excited singlet states of the molecule. These excited states can then undergo several deactivation processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The presence of the phenolic proton introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a process that can significantly affect the fluorescence properties.

The table below summarizes the potential photophysical properties of 2-(4H-1,2,4-triazol-3-yl)phenol based on data from related compounds.

| Property | Expected Behavior | Influencing Factors |

| Absorption (λmax) | In the UV region, likely between 280-350 nm | Position of the hydroxyl group, solvent polarity |

| Molar Extinction Coefficient (ε) | Moderate to high, typical for aromatic systems | Specific electronic transitions |

| Fluorescence Emission | Potential for fluorescence in the blue-green region of the spectrum | Solvent polarity, possibility of ESIPT, presence of quenching species |

| Quantum Yield | Variable, dependent on the efficiency of radiative vs. non-radiative decay pathways | Molecular rigidity, solvent viscosity, temperature |

| Photochemical Reactivity | Potential for photoisomerization or other photochemical reactions upon prolonged irradiation | Wavelength of irradiation, presence of oxygen or other reactive species |

Advanced Applications and Functional Materials Derived from 2 4h 1,2,4 Triazol 3 Yl Phenol

Applications in Supramolecular Chemistry and Host-Guest Systems

The architecture of 2-(4H-1,2,4-triazol-3-yl)phenol, featuring both hydrogen bond donors (phenol -OH, triazole N-H) and acceptors (triazole nitrogen atoms), makes it an excellent candidate for constructing complex supramolecular assemblies.

Molecular Recognition and Self-Assembly Processes

The processes of molecular recognition and self-assembly are fundamental to creating ordered structures from individual molecular components. The 2-(4H-1,2,4-triazol-3-yl)phenol moiety is adept at this, primarily through hydrogen bonding. In the crystalline state, derivatives of this compound demonstrate self-assembly into well-defined patterns. For instance, intermolecular N-H⋯O hydrogen bonds can link molecules into one-dimensional zigzag chains. nih.gov Similarly, O-H⋯N hydrogen bonds are observed to connect molecules into independent chains, showcasing a predictable self-assembly motif. The planarity and steric flexibility of the molecule, with a dihedral angle of 41.74° between the benzene (B151609) and triazole rings, facilitate these ordered arrangements. nih.gov These non-covalent interactions are crucial for building more complex, functional supramolecular systems.

Design and Development of Molecular Sensors (excluding clinical diagnostic applications)

The ability of the triazole and phenol (B47542) groups to bind to specific analytes has been harnessed to develop sensitive and selective molecular sensors. By incorporating the triazole moiety into larger, more complex ligand systems, researchers have created coordination polymers and metal-organic frameworks (MOFs) that can detect ions and small molecules through changes in their fluorescence.

One such example involves a ligand, 2,4-bis-(triazol-1-yl)-benzoic acid, which, when self-assembled with metal ions like Zinc (Zn²⁺) and Cadmium (Cd²⁺), forms complexes capable of sensing various substances. beilstein-journals.org These materials exhibit excellent optical properties and can selectively detect specific metal ions, amino acids, and antibiotics in solution. beilstein-journals.org The detection mechanism often relies on fluorescence quenching or enhancement upon binding of the analyte. beilstein-journals.org

| Complex | Target Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|

| Complex 1 [Cd0.5(L)(H2O)] | MnO₄⁻ | Fluorescence Quenching | 0.96 μM |

| Complex 1 [Cd0.5(L)(H2O)] | Fe³⁺ | Fluorescence Quenching | 0.76 μM |

| Complex 2 [Cd(L)(TPA)0.5(H2O)]·H₂O | Cr₂O₇²⁻ | Fluorescence Quenching | 0.035 μM |

| Complex 2 [Cd(L)(TPA)0.5(H2O)]·H₂O | Fe³⁺ | Fluorescence Quenching | 0.657 μM |

| Complex 2 [Cd(L)(TPA)0.5(H2O)]·H₂O | Tryptophan | Fluorescence Enhancement | Not Specified |

| Complex 3 [Zn(L)(TPA)0.5]·H₂O | MnO₄⁻ | Fluorescence Quenching | 0.232 μM |

| Complex 3 [Zn(L)(TPA)0.5]·H₂O | Fe³⁺ | Fluorescence Quenching | 0.11 μM |

| Complex 3 [Zn(L)(TPA)0.5]·H₂O | Tryptophan | Fluorescence Enhancement | Not Specified |

| All Complexes (1, 2, and 3) | Tetracycline Hydrochloride | Fluorescence Quenching | Not Specified |

Role in Catalysis and Organocatalysis

The chemical reactivity of 2-(4H-1,2,4-triazol-3-yl)phenol makes it a candidate for applications in both metal-based catalysis and organocatalysis.

Ligand Design for Metal-Catalyzed Reactions

The structure of 2-(4H-1,2,4-triazol-3-yl)phenol is well-suited for acting as a ligand in metal-catalyzed reactions. The nitrogen atoms of the triazole ring and the oxygen atom of the phenol group can act as coordination sites for metal ions. nih.gov The hydroxyl group, in particular, enhances the metal chelation ability of the molecule. nih.gov

Derivatives of 1,2,4-triazole (B32235) are widely used to construct ligands for novel metal complexes and metal-organic frameworks (MOFs). beilstein-journals.org For example, a bifunctional organic ligand containing a triazole ring was used to synthesize novel complexes with Zn²⁺ and Cd²⁺. beilstein-journals.org In one such complex, the Zn²⁺ ion is five-coordinated by three oxygen atoms from carboxylate groups and two nitrogen atoms from the triazole ring, forming a trigonal bipyramidal configuration. beilstein-journals.org Such coordination compounds can serve as catalysts themselves, for instance, in the photocatalytic degradation of pollutants. The design of these ligands is crucial for controlling the structure and, consequently, the catalytic properties of the final metal complex. beilstein-journals.org

Exploration of Organocatalytic Properties

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While triazole derivatives are central to many synthetic procedures that are promoted by organocatalysts, the use of 2-(4H-1,2,4-triazol-3-yl)phenol itself as an organocatalyst is not extensively documented. Research in the field often focuses on the synthesis of complex triazole-containing molecules using established organocatalysts, such as the reaction of 1H-1,2,4-triazole with 2-butenal in the presence of a diaryl prolinol silyl (B83357) ether to produce enantioriched triazole derivatives. nih.gov This highlights the importance of the triazole scaffold in molecules targeted for specific applications, but the inherent organocatalytic potential of the simple 2-(4H-1,2,4-triazol-3-yl)phenol structure remains an area for future exploration.

Advanced Materials Science Applications